5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Enterobactin biosynthesis Substrate specificity EntA enzyme kinetics

5,6‑Dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic acid (systematic name; also referred to as 2,3‑dihydro‑2,3‑dihydroxybenzoic acid, 2,3‑diDHB, or 2,3‑CHD) is a cyclohexadienecarboxylic acid bearing two hydroxyl groups at the 5‑ and 6‑positions and a carboxylic acid at C‑1 [REFS‑1]. Its molecular formula is C₇H₈O₄ (MW 156.14 g mol⁻¹) [REFS‑2].

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 100459-00-5
Cat. No. B1200805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid
CAS100459-00-5
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(=C1)C(=O)O)O)O
InChIInChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)
InChIKeyINCSWYKICIYAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic Acid (CAS 100459‑00‑5): Procurement-Relevant Identity and Class Context


5,6‑Dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic acid (systematic name; also referred to as 2,3‑dihydro‑2,3‑dihydroxybenzoic acid, 2,3‑diDHB, or 2,3‑CHD) is a cyclohexadienecarboxylic acid bearing two hydroxyl groups at the 5‑ and 6‑positions and a carboxylic acid at C‑1 [REFS‑1]. Its molecular formula is C₇H₈O₄ (MW 156.14 g mol⁻¹) [REFS‑2]. The compound exists as the (2S,3S)/(5S,6S) enantiomer in biological systems and functions as the penultimate intermediate in the enterobactin siderophore pathway, where it is produced from isochorismate by isochorismatase (EntB) and subsequently oxidized to the aromatic catechol 2,3‑dihydroxybenzoic acid (2,3‑DHB) by EntA dehydrogenase [REFS‑3]. Commercially, it is supplied primarily as a research‑grade biochemical intermediate under CAS 100459‑00‑5 [REFS‑4].

Why 5,6‑Dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic Acid Cannot Be Replaced by a Generic In‑Class Analog


Although several cyclohexadiene‑diols and hydroxy‑benzoates share structural motifs with 5,6‑dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic acid, functional substitution is precluded by three interlocking properties: (i) the compound is the only substrate that is processed by the dedicated enterobactin‑biosynthetic dehydrogenase EntA with both physiologically relevant affinity and the correct regiospecificity (C‑3 oxidation); simpler diols such as cis‑3,5‑cyclohexadiene‑1,2‑diol show >500‑fold lower affinity for EntA [REFS‑1]; (ii) its dehydration chemistry—yielding primarily 3‑hydroxybenzoic acid rather than the 2‑hydroxy isomer—differs fundamentally from that of isochorismate or salicylate derivatives, meaning that thermal or acid‑base processing cannot be assumed transferable across the class [REFS‑2]; (iii) the (2S,3S) stereochemistry is mandatory for recognition by the downstream EntE adenylation domain that activates 2,3‑DHB for enterobactin assembly, so racemic or mismatched enantiomers cannot support this pathway [REFS‑3]. These constraints make it impossible to simply interchange this compound with a generic cyclohexadiene‑diol or hydroxy‑benzoic acid without invalidating downstream biochemical or synthetic outcomes.

5,6‑Dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


EntA Dehydrogenase Substrate Affinity: 2,3‑diDHB vs. Cyclohexadiene‑diol Analogs

The E. coli EntA dehydrogenase (EC 1.3.1.28) displays a steep affinity gradient across substrate analogs. The native substrate (2S,3S)‑2,3‑dihydro‑2,3‑dihydroxybenzoate exhibits a Km of 0.30 mM. In head‑to‑head comparison, cis‑3,5‑cyclohexadiene‑1,2‑diol—a close structural analog lacking the 1‑carboxylate—registers a Km of 168 mM, representing a 560‑fold weaker binding [REFS‑1]. The methyl ester analog (methyl 2,3‑dihydro‑2,3‑dihydroxybenzoate) shows comparable affinity (Km = 0.26 mM) but cannot proceed through the downstream enterobactin assembly because the free carboxylate is required for EntE adenylation [REFS‑2]. These data demonstrate that the combination of free carboxylate and (2S,3S)‑diol configuration is indispensable for efficient processing.

Enterobactin biosynthesis Substrate specificity EntA enzyme kinetics

Isochorismatase (EntB) Catalytic Efficiency: Isochorismate Conversion to 2,3‑diDHB

The dedicated isochorismatase EntB converts isochorismate to (2S,3S)‑2,3‑dihydro‑2,3‑dihydroxybenzoate with a Km of 14.7 μM and a turnover number (kcat) of 600 min⁻¹ [REFS‑1]. While EntB also accepts chorismate as an alternative substrate, the catalytic efficiency with chorismate is substantially lower (Km values for chorismate with related isochorismatases range from 319–558 μM) [REFS‑2]. This indicates that the vinyl‑ether moiety of isochorismate—and consequently the (2S,3S)‑diol configuration of the product—is structurally optimized for high‑flux biosynthesis.

Isochorismatase kinetics Enterobactin pathway Siderophore biosynthesis

Engineered MenD Variant Preference for 2,3‑trans‑CHD Over Native Substrate

The double‑variant MenD (Asn117Arg–Leu478Thr) from E. coli preferentially converts (5S,6S)‑5,6‑dihydroxycyclohexa‑1,3‑diene‑1‑carboxylate (2,3‑trans‑CHD) with a >70‑fold higher ratio than wild‑type MenD, which natively processes the SEPHCHC intermediate in menaquinone biosynthesis [REFS‑1]. The single‑variant Arg107Ile shows >6‑fold conversion of the amino‑analog 2,3‑trans‑CHA compared to wild‑type. These engineered systems achieve in vivo titers up to 5.3 g L⁻¹ of the 2,3‑trans‑CHD product [REFS‑1].

Menaquinone pathway engineering MenD substrate selectivity Unnatural metabolite production

Irreversible EntA Oxidation: Commitment Step Distinguishing 2,3‑diDHB from Reversible Diol Dehydrogenase Substrates

The EntA‑catalyzed oxidation of (2S,3S)‑2,3‑dihydro‑2,3‑dihydroxybenzoate to 2,3‑DHB is functionally irreversible under physiological conditions [REFS‑1]. The reaction proceeds via a transient 2‑hydroxy‑3‑oxo‑4,6‑cyclohexadiene‑1‑carboxylate intermediate that undergoes rapid, spontaneous aromatization to the catechol product, preventing the reverse reaction [REFS‑2]. This contrasts with other short‑chain oxidoreductase family members that catalyze reversible alcohol‑ketone interconversions, making 2,3‑diDHB the last isolable intermediate before the irreversible aromatization step in enterobactin biosynthesis.

Irreversible oxidation Enterobactin commitment step EntA mechanism

Acid/Base Dehydration Outcome: Distinct Rearrangement Pattern vs. Isochorismate and Salicylate Derivatives

When 2,3‑dihydro‑2,3‑dihydroxybenzoic acid is heated under acidic or alkaline conditions, it dehydrates to give mainly 3‑hydroxybenzoic acid with a minor fraction of salicylic acid (2‑hydroxybenzoic acid) [REFS‑1]. This product distribution is distinct from that of isochorismate, which yields salicylate and pyruvate upon thermal or enzymatic cleavage [REFS‑2]. The predominance of meta‑hydroxybenzoate reflects the 5,6‑diol substitution pattern and provides a chemical fingerprint that distinguishes this compound from ortho‑hydroxy‑bearing cyclohexadiene analogs.

Chemical stability Dehydration chemistry Product fingerprint

Physicochemical Differentiation: pKa, Solubility, and Conformational Properties vs. Aromatic 2,3‑DHB

5,6‑Dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic acid has a predicted pKa (strongest acidic) of 4.12 and water solubility of 92 g L⁻¹ [REFS‑1]. Its XLogP3 of −0.3 and topological polar surface area (TPSA) of 77.8 Ų indicate substantially higher polarity than the aromatic product 2,3‑DHB (XLogP ~1.0–1.5, TPSA ~57.5 Ų) [REFS‑2]. The non‑aromatic cyclohexadiene ring also confers conformational flexibility (e.g., solvent‑dependent twist‑boat conformations) absent in the planar catechol 2,3‑DHB [REFS‑3]. These differences impact extraction, chromatography, and formulation protocols.

Physicochemical properties Solubility profile Ionization state

5,6‑Dihydroxycyclohexa‑1,3‑diene‑1‑carboxylic Acid: Evidence‑Backed Procurement Scenarios


In Vitro Reconstitution of the Enterobactin Biosynthetic Pathway (EntA Assays)

For laboratories reconstituting the three‑step conversion of chorismate to 2,3‑DHB, authentic (2S,3S)‑2,3‑diDHB is the exclusive substrate that supports EntA‑catalyzed oxidation with the native Km of 0.30 mM [REFS‑1]. Generic cyclohexadiene‑diols (Km > 25 mM) [REFS‑1] or the methyl ester analog (which blocks downstream EntE adenylation) [REFS‑2] cannot sustain the complete pathway. This compound enables direct, rate‑saturating entry at the penultimate step for mechanistic or inhibitor‑screening studies.

Metabolic Engineering of Non‑Natural Shikimate‑Derived Metabolites via Engineered MenD

The >70‑fold preference of the Asn117Arg–Leu478Thr MenD variant for 2,3‑trans‑CHD over the native SEPHCHC substrate [REFS‑3] establishes this compound as a key intermediate for biosynthetic production of isochorismate‑derived metabolites. With reported in vivo titers up to 5.3 g L⁻¹ [REFS‑3], procurement of high‑purity (5S,6S)‑2,3‑CHD supports both enzyme‑engineering campaigns and preparative‑scale synthesis of chiral cyclohexadiene building blocks for medicinal chemistry.

Chiral Building Block for Asymmetric Synthesis of Carbasugars and Shikimate Analogs

The (5S,6S)‑2,3‑CHD scaffold has been used as a direct precursor for the synthesis of 6β‑hydroxyshikimic acid and its derivatives via functional‑group interconversion of the nitrile or methyl ester analogs [REFS‑4]. The compound's two defined stereocenters and diene functionality enable regio‑ and stereoselective transformations that are not accessible from aromatic 2,3‑DHB or simple cyclohexene‑diols, making it a strategic intermediate for carbasugar and pseudosugar synthesis programs.

Quality Control Reference Standard for Siderophore Pathway Intermediate Analysis

The distinctive dehydration product profile (predominantly 3‑hydroxybenzoic acid) [REFS‑5] and unique physicochemical signature (pKa 4.12, XLogP −0.3, TPSA 77.8 Ų) [REFS‑6] make authentic 2,3‑diDHB an essential reference standard for HPLC, LC‑MS, or NMR identification of this intermediate in bacterial metabolomics or fermentation monitoring. Its properties are sufficiently distinct from isochorismate, 2,3‑DHB, and salicylate to permit unambiguous chromatographic resolution.

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